molecular formula C20H12F3NO5 B15010644 methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate

methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B15010644
M. Wt: 403.3 g/mol
InChI Key: HDAYFSSKBOCRBE-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoyl group, and a trifluoromethyl phenyl group

Preparation Methods

The synthesis of methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is added through a nucleophilic substitution reaction, often using a trifluoromethylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or trifluoromethyl phenyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation.

    Generation of Reactive Oxygen Species: It may induce the generation of reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-benzoyl-4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-2-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Methyl 3-benzoyl-4,5-dioxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate: The position of the trifluoromethyl group is different, which can affect the compound’s reactivity and interactions with molecular targets.

    Methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxamide: The carboxamide derivative may have different solubility and stability properties compared to the carboxylate ester.

Properties

Molecular Formula

C20H12F3NO5

Molecular Weight

403.3 g/mol

IUPAC Name

methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C20H12F3NO5/c1-29-19(28)15-14(16(25)11-6-3-2-4-7-11)17(26)18(27)24(15)13-9-5-8-12(10-13)20(21,22)23/h2-10H,1H3

InChI Key

HDAYFSSKBOCRBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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